Cas no 1261907-63-4 (N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide)

N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide is a specialized organic compound featuring a formyl and hydroxyl-substituted biphenyl core linked to a methanesulfonamide group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The presence of both aldehyde and hydroxyl functionalities allows for selective derivatization, enabling applications in cross-coupling reactions, Schiff base formation, and chelation. Its methanesulfonamide moiety enhances solubility and stability, facilitating purification and handling. The compound’s well-defined aromatic system is advantageous in designing bioactive molecules, particularly in developing enzyme inhibitors or receptor-targeted agents. Suitable for controlled functionalization, it serves as a versatile building block in medicinal chemistry and material science research.
N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide structure
1261907-63-4 structure
Product Name:N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide
CAS No:1261907-63-4
MF:C14H13NO4S
MW:291.32232260704
MDL:MFCD18314888
CID:1219110
PubChem ID:53220634
Update Time:2025-05-22

N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide
    • 2-FORMYL-5-(3-METHYLSULFONYLAMINOPHENYL)PHENOL
    • MFCD18314888
    • 1261907-63-4
    • DTXSID30685364
    • 2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95%
    • N-(4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
    • MDL: MFCD18314888
    • Inchi: 1S/C14H13NO4S/c1-20(18,19)15-13-4-2-3-10(7-13)11-5-6-12(9-16)14(17)8-11/h2-9,15,17H,1H3
    • InChI Key: BZDIWHSHQLGXGU-UHFFFAOYSA-N
    • SMILES: S(C)(NC1C=CC=C(C=1)C1C=CC(C=O)=C(C=1)O)(=O)=O

Computed Properties

  • Exact Mass: 291.05652907g/mol
  • Monoisotopic Mass: 291.05652907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 91.8Ų

N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB321062-5 g
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95%; .
1261907-63-4 95%
5 g
€1,159.00 2023-07-19
abcr
AB321062-5g
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95%; .
1261907-63-4 95%
5g
€1159.00 2025-04-21

N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:1261907-63-4)N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide
Order Number:A1112889
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:03
Price ($):687.0
Email:sales@amadischem.com

Additional information on N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide

Comprehensive Overview of N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide (CAS No. 1261907-63-4)

N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide (CAS No. 1261907-63-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, often referred to by its CAS number 1261907-63-4, features a methanesulfonamide group attached to a formyl-hydroxyphenyl backbone, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting enzymes and receptors involved in inflammatory and metabolic disorders.

The molecular structure of N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide includes a hydroxyphenyl moiety, which is known for its antioxidant properties, and a formyl group, which enhances its reactivity in chemical transformations. These features make it a versatile building block in medicinal chemistry. Recent studies have explored its role in the development of small-molecule inhibitors, particularly in the context of kinase modulation, a hot topic in oncology and autoimmune disease research. The compound's CAS registry number 1261907-63-4 is frequently searched in scientific databases, reflecting its growing relevance in academic and industrial labs.

In the context of current trends, N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide aligns with the increasing demand for precision medicine and targeted therapies. Its potential to interact with specific biological pathways has led to investigations into its use as a probe molecule in high-throughput screening assays. Additionally, the compound's sulfonamide group is a common pharmacophore in FDA-approved drugs, further highlighting its significance. Researchers are also examining its stability and solubility profiles, which are critical for formulation development in drug delivery systems.

From a synthetic chemistry perspective, the preparation of CAS No. 1261907-63-4 involves multi-step organic reactions, including Pd-catalyzed cross-coupling and selective oxidation techniques. These methods are widely discussed in peer-reviewed journals, emphasizing the compound's role in advancing green chemistry initiatives. The formyl-hydroxyphenyl segment of the molecule is particularly noteworthy for its compatibility with click chemistry, a popular tool in bioconjugation and material science.

Environmental and safety considerations are also integral to the discussion of N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide. While the compound is not classified as hazardous, proper handling protocols are recommended to ensure workplace safety. Its biodegradability and ecotoxicological impact are subjects of ongoing research, aligning with the global push for sustainable chemistry practices. This aspect resonates with the broader scientific community's focus on ESG (Environmental, Social, and Governance) criteria in chemical manufacturing.

In summary, N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide (CAS No. 1261907-63-4) represents a promising candidate for diverse applications in life sciences and materials engineering. Its structural complexity and functional groups make it a subject of continuous exploration, particularly in the realms of drug design and molecular imaging. As research progresses, this compound is likely to play a pivotal role in addressing unmet medical needs and technological challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1261907-63-4)N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide
A1112889
Purity:99%
Quantity:5g
Price ($):687.0
Email